molecular formula C14H16FN5O2 B2525352 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one CAS No. 881438-04-6

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2525352
CAS No.: 881438-04-6
M. Wt: 305.313
InChI Key: AJVNHCBRRWMVKK-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a fluorobenzyl group, a morpholinoamino group, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazine derivative.

    Addition of the Morpholinoamino Group: The morpholinoamino group is introduced via nucleophilic substitution or addition reactions, often using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to enhance reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-methylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-bromobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(morpholin-4-ylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c15-11-3-1-10(2-4-11)9-12-13(21)16-14(18-17-12)19-20-5-7-22-8-6-20/h1-4H,5-9H2,(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVNHCBRRWMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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